![molecular formula C12H11N5O B1384314 6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 882252-36-0](/img/structure/B1384314.png)

6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

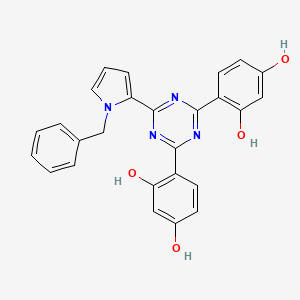

Descripción general

Descripción

“6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with a molecular weight of 241.25 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H11N5O/c13-6-10-15-11-9 (12 (18)16-10)7-14-17 (11)8-4-2-1-3-5-8/h1-7,15H,13H2, (H,16,18) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.25 . Other physical and chemical properties are not explicitly mentioned in the available literature.

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried compound, is a prominent structure in drug discovery. Its broad medicinal properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Significant synthetic strategies and structure-activity relationship (SAR) studies are centered around this scaffold, indicating its importance in developing potential drug candidates (Cherukupalli et al., 2017).

Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

Another compound structurally close to the queried one, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, is a valuable building block for synthesizing a variety of heterocyclic compounds. Its reactivity and applications in heterocyclic and dyes synthesis are well-documented, pointing towards its versatility and significance in the field (Gomaa & Ali, 2020).

Biochemical and Pharmacological Properties

5H-Pyrano[2,3-d]pyrimidine Scaffolds

The 5H-pyrano[2,3-d]pyrimidine core is crucial for the medicinal and pharmaceutical industries. Its wide applicability and bioavailability make it a key precursor in the industry. The extensive investigation and synthetic pathways employed for developing derivatives of this scaffold highlight its significance in medicinal chemistry (Parmar et al., 2023).

Pyrazolo[1,5-a]pyrimidines' Regio-Orientation

The regio-orientation of pyrazolo[1,5-a]pyrimidines is of particular interest due to the nucleophilicity of the aminopyrazoles involved. Understanding this aspect is crucial for correct structure assignment and further applications in medicinal chemistry (Mohamed & Mahmoud, 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, structurally similar to the queried compound, are known for their extensive medicinal roles in various disease conditions. Biochemical and biophysical properties, explored through a range of assays and tests, establish their significance in addressing diseases affecting the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Propiedades

IUPAC Name |

6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDAXFBAQWOPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)

![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)